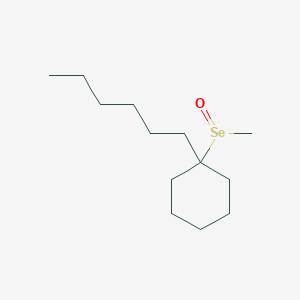![molecular formula C20H42O2Sn B14586065 Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane CAS No. 61276-58-2](/img/structure/B14586065.png)
Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an epoxy-functionalized alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane typically involves the reaction of tributyltin hydride with an appropriate epoxy-functionalized alkyl halide. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this synthesis include toluene or hexane, and the reaction is often catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane undergoes various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states, leading to the formation of tin oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by the presence of the tin-hydride bond.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxy ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while nucleophilic substitution can produce a variety of functionalized organotin compounds.
科学的研究の応用
Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as a stabilizer in the manufacture of plastics.
作用機序
The mechanism by which tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The epoxy group can also react with nucleophiles, further contributing to the compound’s reactivity.
類似化合物との比較
Similar Compounds
Tributyltin chloride: Another organotin compound with similar reactivity but different functional groups.
Tributyltin hydride: Used in similar synthetic applications but lacks the epoxy functionality.
Triphenyltin hydroxide: Similar in terms of tin chemistry but with phenyl groups instead of butyl groups.
Uniqueness
Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane is unique due to the presence of both the epoxy group and the organotin moiety. This combination allows for a wide range of chemical reactions and applications that are not possible with other organotin compounds.
特性
CAS番号 |
61276-58-2 |
|---|---|
分子式 |
C20H42O2Sn |
分子量 |
433.3 g/mol |
IUPAC名 |
tributyl-[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxystannane |
InChI |
InChI=1S/C8H15O2.3C4H9.Sn/c1-7(2,6-5-10-6)8(3,4)9;3*1-3-4-2;/h6H,5H2,1-4H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChIキー |
KFAZXGAAZMDMJX-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)OC(C)(C)C(C)(C)C1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
![1-[2-(2-Methylphenyl)butyl]-1H-imidazole](/img/structure/B14586002.png)
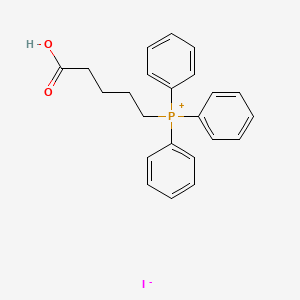
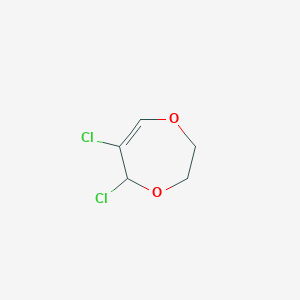
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
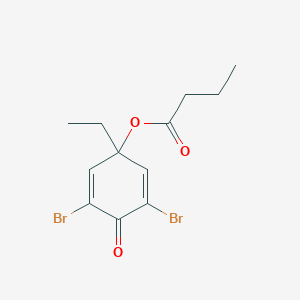

![N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14586035.png)
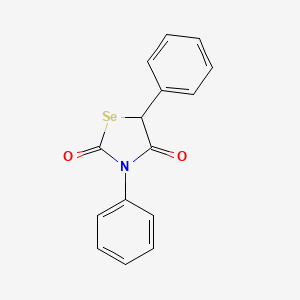
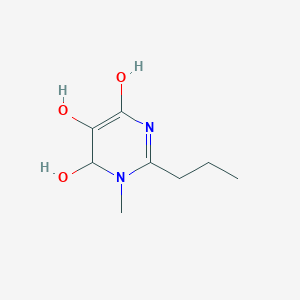
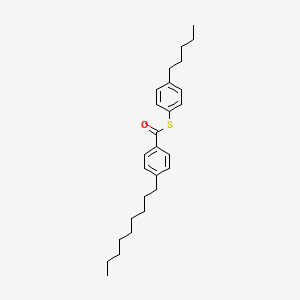
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)
